![molecular formula C25H30BrN7O3 B12813572 4-[4-[(2-bromoacetyl)amino]phenyl]-N-[4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]phenyl]butanamide CAS No. 13094-55-8](/img/structure/B12813572.png)
4-[4-[(2-bromoacetyl)amino]phenyl]-N-[4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 211913 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 211913 typically involves multi-step organic reactions. One common method includes the use of specific reagents under controlled conditions to achieve the desired chemical structure. For instance, the synthesis might start with a base compound, followed by a series of reactions such as alkylation, acylation, or cyclization, depending on the desired functional groups and molecular framework.
Industrial Production Methods: In an industrial setting, the production of NSC 211913 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: NSC 211913 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
NSC 211913 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biochemical pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which NSC 211913 exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the application, but it often involves binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
NSC 211913 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973 and NSC 125974 share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: NSC 211913 may exhibit unique binding affinities, stability, or reactivity that make it particularly suitable for certain applications over its analogs.
Properties
CAS No. |
13094-55-8 |
|---|---|
Molecular Formula |
C25H30BrN7O3 |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
4-[4-[(2-bromoacetyl)amino]phenyl]-N-[4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]phenyl]butanamide |
InChI |
InChI=1S/C25H30BrN7O3/c26-15-22(35)31-17-8-6-16(7-9-17)3-1-5-21(34)30-18-10-12-19(13-11-18)36-14-2-4-20-23(27)32-25(29)33-24(20)28/h6-13H,1-5,14-15H2,(H,30,34)(H,31,35)(H6,27,28,29,32,33) |
InChI Key |
ASIHWQNYHKFRBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)NC2=CC=C(C=C2)OCCCC3=C(N=C(N=C3N)N)N)NC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



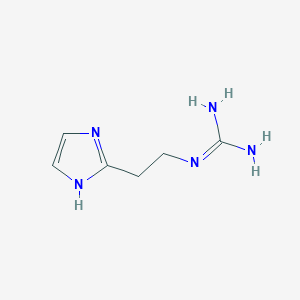
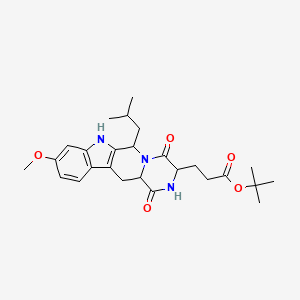
![methyl (E)-2-[(3S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B12813510.png)
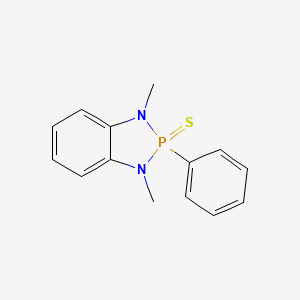


![Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylic acid phenylmethyl ester](/img/structure/B12813529.png)
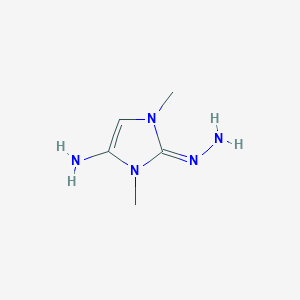
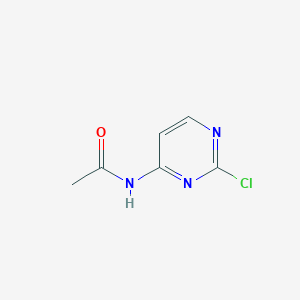
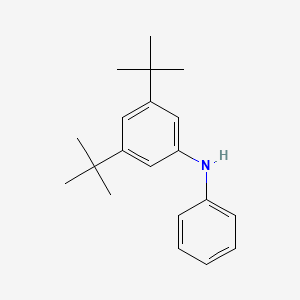

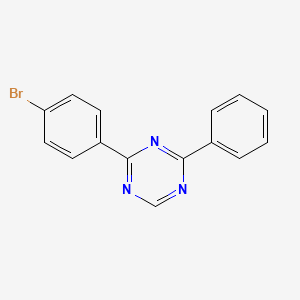
![7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12813565.png)
